Nor neostigmine-d6

Catalog No.
S12902189
CAS No.
M.F
C11H16N2O2
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nor neostigmine-d6

Product Name

Nor neostigmine-d6

IUPAC Name

[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate

Molecular Formula

C11H16N2O2

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3

InChI Key

FWNHTEHWJKUVPG-WFGJKAKNSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H]

Nor neostigmine-d6 is a stable isotope-labeled derivative of neostigmine, a well-known cholinesterase inhibitor. Neostigmine itself is utilized primarily in the treatment of myasthenia gravis, a neuromuscular disorder, and for reversing the effects of non-depolarizing muscle relaxants in surgical settings. The "d6" designation indicates that this compound contains six deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry and liquid chromatography, allowing for improved quantification and tracking of neostigmine in biological samples .

As its parent compound, neostigmine. Its primary reaction mechanism involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine at neuromuscular junctions. By binding to the active site of acetylcholinesterase, nor neostigmine-d6 prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced stimulation of both nicotinic and muscarinic receptors .

The biological activity of nor neostigmine-d6 mirrors that of neostigmine. It acts as a reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels. This property makes it effective in treating conditions characterized by reduced cholinergic activity, such as myasthenia gravis. The compound's unique isotopic labeling allows researchers to study its pharmacokinetics and dynamics more accurately without interference from natural isotopes .

The synthesis of nor neostigmine-d6 typically involves modifying the synthesis pathway used for standard neostigmine. The process begins with the reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride to form a dimethylcarbamate intermediate. This intermediate can then be alkylated using deuterated reagents to introduce deuterium into the structure, yielding nor neostigmine-d6. The specific use of deuterated solvents or reagents is crucial for achieving the desired isotopic labeling .

Nor neostigmine-d6 is primarily employed in research settings, particularly for:

  • Quantitative Analysis: Its stable isotope labeling enhances the accuracy and reliability of mass spectrometry and liquid chromatography methods for quantifying neostigmine in biological fluids.
  • Pharmacokinetic Studies: Researchers utilize nor neostigmine-d6 to trace drug metabolism and distribution without interference from naturally occurring isotopes.
  • Clinical Research: It aids in understanding the therapeutic effects and safety profiles of cholinesterase inhibitors through precise measurements .

Interaction studies involving nor neostigmine-d6 focus on its effects on various receptor systems and its interactions with other drugs. These studies help elucidate potential drug-drug interactions and side effects associated with cholinesterase inhibitors. For example, co-administration with anticholinergic agents can mitigate some side effects related to increased cholinergic activity, such as excessive salivation or gastrointestinal disturbances .

Nor neostigmine-d6 shares structural similarities with several other cholinesterase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
NeostigmineHighStandard cholinesterase inhibitor; not labeled
PhysostigmineModerateCrosses blood-brain barrier; less polar
PyridostigmineModerateLonger duration of action; used for myasthenia
DonepezilLowSelective for acetylcholinesterase; used in Alzheimer's disease

Nor neostigmine-d6's unique feature lies in its stable isotope labeling, which provides enhanced analytical capabilities compared to its non-labeled counterparts .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

214.158838233 g/mol

Monoisotopic Mass

214.158838233 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types